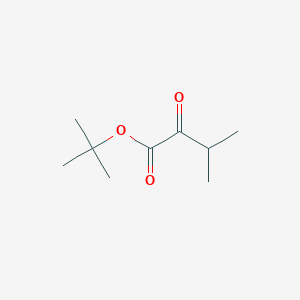
Tert-butyl3-methyl-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methyl-2-oxobutanoate: is an organic compound with the molecular formula C9H16O3 . It is a type of β-keto ester, which is characterized by the presence of both a ketone and an ester functional group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare tert-butyl 3-methyl-2-oxobutanoate is through the esterification of 3-methyl-2-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl 3-methyl-2-oxobutanoate may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-methyl-2-oxobutanoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents for these reactions include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkoxides, amines
Major Products:
Oxidation: Oxidized derivatives of tert-butyl 3-methyl-2-oxobutanoate
Reduction: Tert-butyl 3-methyl-2-hydroxybutanoate
Substitution: Various esters and amides
Scientific Research Applications
Tert-butyl 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: Tert-butyl 3-methyl-2-oxobutanoate is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-oxobutanoate involves its reactivity as a β-keto ester. The compound can undergo enolization, forming an enolate ion that can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Similar in structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 2-methyl-3-oxobutanoate: Similar in structure but with a methyl ester group instead of a tert-butyl group.
Tert-butyl 2-methyl-4-oxobutanoate: Similar in structure but with an additional ketone group at the fourth carbon position.
Uniqueness: Tert-butyl 3-methyl-2-oxobutanoate is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C9H16O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6H,1-5H3 |
InChI Key |
YTQVTHWDSUIACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


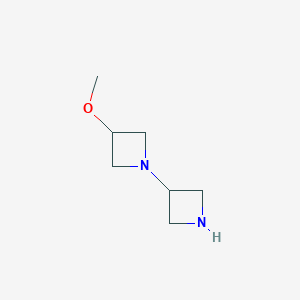


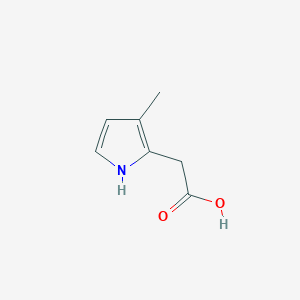
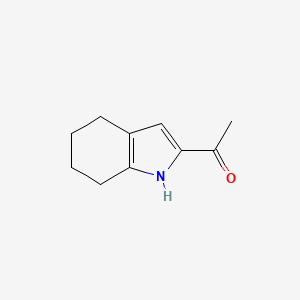
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

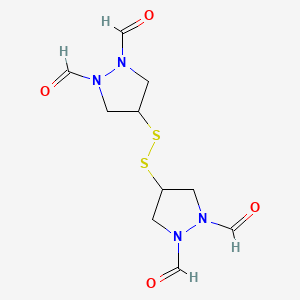
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

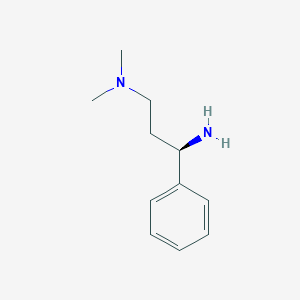
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
